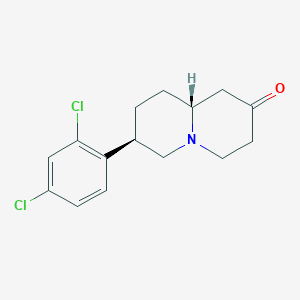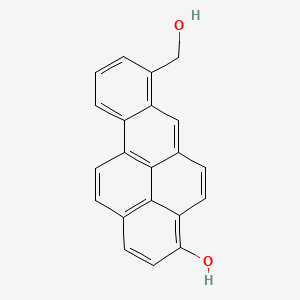
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline is a complex organic compound that combines the structural features of theophylline and a hydroxyphenyl ethylamine derivative. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the hydroxyphenyl ethylamine moiety potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline typically involves multi-step organic reactions. One common approach is to start with theophylline and introduce the hydroxyphenyl ethylamine group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme activity.
Medicine: Explored for its therapeutic potential in treating respiratory diseases, inflammation, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline involves its interaction with various molecular targets, including:
Adenosine Receptors: Theophylline is known to antagonize adenosine receptors, leading to bronchodilation and anti-inflammatory effects.
Phosphodiesterase Enzymes: Inhibition of phosphodiesterase enzymes results in increased levels of cyclic AMP (cAMP), which contributes to its therapeutic effects.
Reactive Oxygen Species (ROS): The hydroxyphenyl group may scavenge reactive oxygen species, providing antioxidant benefits.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A bronchodilator with a similar core structure but lacking the hydroxyphenyl ethylamine group.
Caffeine: Another xanthine derivative with stimulant properties.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline is unique due to the presence of the hydroxyphenyl ethylamine group, which may enhance its pharmacological profile by providing additional antioxidant and anti-inflammatory properties. This makes it a compound of interest for further research and potential therapeutic applications.
Propiedades
Número CAS |
73908-76-6 |
|---|---|
Fórmula molecular |
C17H21N5O4 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
7-[2-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O4/c1-20-15-14(16(25)21(2)17(20)26)22(10-19-15)8-7-18-9-13(24)11-3-5-12(23)6-4-11/h3-6,10,13,18,23-24H,7-9H2,1-2H3 |
Clave InChI |
HQMLFJNSQUJCAE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
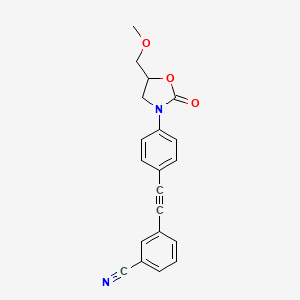
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
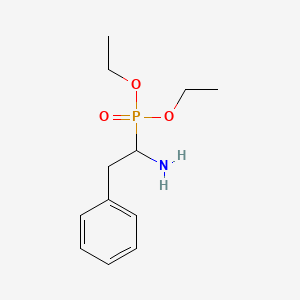

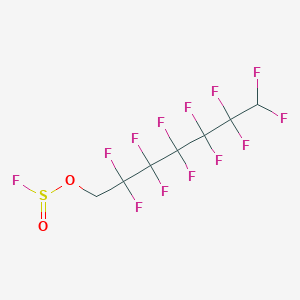
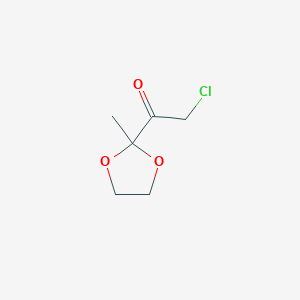
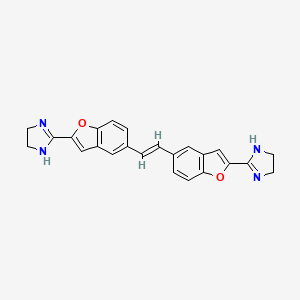
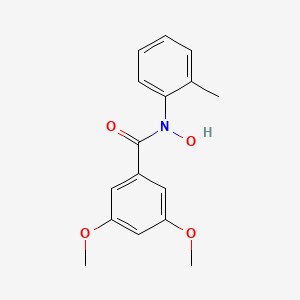

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
